Dimefline

Description

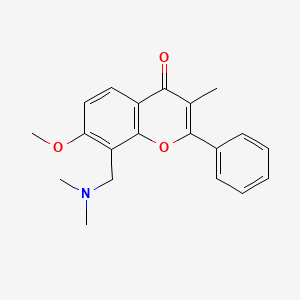

Structure

3D Structure

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFQRFXLFWWKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2740-04-7 (hydrochloride) | |

| Record name | Dimefline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048268 | |

| Record name | Dimefline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-48-6 | |

| Record name | Dimefline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimefline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimefline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMEFLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimefline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimefline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEFLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WII5M0DU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMEFLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dimefline Hydrochloride: A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimefline hydrochloride is a respiratory stimulant that has been historically used to address respiratory insufficiency. Its primary mechanism of action involves the stimulation of the central nervous system, specifically targeting the respiratory centers within the brainstem. This technical guide synthesizes the available scientific information to provide a detailed overview of the core mechanism of action of this compound hydrochloride, including its effects on central and peripheral chemoreceptors. While the compound has a history of clinical application, this document will focus on the preclinical and mechanistic data available. It is important to note that much of the primary research on this compound dates back several decades, and as such, detailed quantitative data and comprehensive experimental protocols are not always available in contemporary formats. This guide aims to present the established knowledge in a structured and accessible manner for research and drug development professionals.

Introduction

This compound hydrochloride is a synthetic compound classified as a respiratory stimulant.[1][2] It has been investigated for its potential therapeutic applications in conditions characterized by respiratory depression, such as chronic obstructive pulmonary disease (COPD).[3] The therapeutic effect of this compound is primarily attributed to its action on the medullary respiratory centers, which are responsible for controlling the rate and depth of breathing.[3] This document provides an in-depth exploration of the molecular and physiological mechanisms that underpin the pharmacological effects of this compound hydrochloride.

Core Mechanism of Action: Stimulation of Respiratory Centers

The principal pharmacological effect of this compound hydrochloride is the stimulation of respiration. This is achieved through a dual action on both the central and peripheral chemoreceptors that regulate breathing.

Central Nervous System Effects

This compound hydrochloride exerts its primary influence on the central nervous system (CNS). Specifically, it targets the respiratory control centers located in the medulla oblongata and pons of the brainstem.[4] These centers are responsible for generating the rhythmic pattern of breathing.

This compound is understood to modulate the activity of central chemoreceptors, which are specialized neurons that are sensitive to changes in the partial pressure of carbon dioxide (pCO₂) and the pH of the cerebrospinal fluid.[4] By enhancing the sensitivity of these chemoreceptors to elevations in CO₂, this compound promotes an increase in the rate and depth of ventilation.[4] While the precise molecular targets within the central chemoreceptors have not been fully elucidated in the available literature, it is hypothesized that this compound may interact with neurotransmitter systems that modulate respiratory drive. Some sources suggest a possible interaction with dopamine and serotonin receptors, which are known to play a role in the regulation of respiration.[4]

Peripheral Effects

In addition to its central actions, there is evidence to suggest that this compound hydrochloride may also enhance the sensitivity of peripheral chemoreceptors.[3] These chemoreceptors are located in the carotid and aortic bodies and are primarily responsible for detecting changes in the partial pressure of oxygen (pO₂) in the arterial blood, as well as responding to changes in pCO₂ and pH.[4] By increasing the sensitivity of these peripheral chemoreceptors, this compound may contribute to a more robust ventilatory response to hypoxia and hypercapnia.[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed signaling pathway for this compound hydrochloride's mechanism of action as a respiratory stimulant.

Caption: Proposed mechanism of action of this compound hydrochloride.

Quantitative Data

Table 1: Pharmacodynamic Data (Hypothetical Structure)

| Parameter | Species | Route of Administration | Value | Reference |

| ED₅₀ (Respiratory Stimulation) | Rat | Intravenous | Data not available | |

| Dog | Oral | Data not available | ||

| Receptor Binding Affinity (Ki) | ||||

| Dopamine D₂ Receptor | Human (recombinant) | In vitro | Data not available | |

| Serotonin 5-HT₂A Receptor | Rat (brain homogenate) | In vitro | Data not available |

Table 2: Toxicological Data (Hypothetical Structure)

| Parameter | Species | Route of Administration | Value | Reference |

| LD₅₀ | Mouse | Oral | Data not available | |

| Rat | Intraperitoneal | Data not available |

Experimental Protocols

Detailed experimental protocols from primary research articles on this compound hydrochloride are scarce in the public domain. The following sections provide generalized methodologies that would be employed to investigate the mechanism of action of a respiratory stimulant like this compound.

In Vivo Assessment of Respiratory Stimulation

A common experimental workflow to assess the in vivo effects of a respiratory stimulant is outlined below.

Caption: Generalized workflow for in vivo respiratory assessment.

Methodology:

-

Animal Model: Anesthetized, spontaneously breathing rodents (e.g., rats) are commonly used.

-

Instrumentation: Animals are instrumented for the measurement of respiratory parameters (e.g., via whole-body plethysmography or direct tracheal airflow measurement), arterial blood gases, and cardiovascular parameters.

-

Baseline Recording: Stable baseline measurements of respiratory rate, tidal volume, minute ventilation, pO₂, pCO₂, and pH are recorded.

-

Drug Administration: this compound hydrochloride is administered, typically intravenously, at varying doses.

-

Data Acquisition: All physiological parameters are continuously recorded post-administration.

-

Analysis: The dose-dependent effects on respiratory parameters are quantified and compared to baseline values.

In Vitro Assessment of Chemoreceptor Sensitivity

To investigate the direct effects on chemoreceptors, in vitro preparations are utilized.

Methodology:

-

Tissue Preparation: The carotid body (for peripheral chemoreceptors) or brainstem slices containing the medulla (for central chemoreceptors) are isolated.

-

Superfusion: The tissue is maintained in a superfusion chamber with artificial cerebrospinal fluid or physiological saline with controlled gas concentrations (O₂ and CO₂).

-

Electrophysiological Recording: The activity of chemoreceptor neurons or afferent nerve fibers is recorded using electrophysiological techniques (e.g., single-unit recording).

-

This compound Application: this compound hydrochloride is added to the superfusion medium at various concentrations.

-

Stimulation: The preparation is challenged with changes in gas concentrations (e.g., hypoxia, hypercapnia) in the presence and absence of this compound.

-

Analysis: Changes in neuronal firing rate in response to stimulation are quantified to determine if this compound enhances chemoreceptor sensitivity.

Effects on Cerebral Circulation

There is a notable lack of specific data in the reviewed literature regarding the effects of this compound hydrochloride on cerebral blood flow. While it is a centrally acting agent, it is unclear if it possesses direct vasoactive properties on cerebral vasculature or if any changes in cerebral blood flow are secondary to its effects on respiration and blood gases. Further research would be required to elucidate this aspect of its pharmacological profile.

Conclusion

This compound hydrochloride functions as a respiratory stimulant primarily by enhancing the sensitivity of central and, likely, peripheral chemoreceptors to chemical stimuli such as CO₂ and O₂. Its action on the respiratory centers in the brainstem leads to an increase in the rate and depth of breathing. Despite its history of use, a significant gap exists in the publicly available, detailed quantitative and methodological data for this compound. The information presented in this guide is based on the consensus of descriptive literature. For drug development professionals, this highlights the need for a thorough re-evaluation of the pharmacology of older compounds should they be considered for new therapeutic applications. Further preclinical studies would be necessary to generate the comprehensive data required for a modern drug development program.

References

An In-depth Technical Guide to Dimefline: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimefline is a respiratory stimulant that has been investigated for its potential therapeutic applications in conditions characterized by respiratory insufficiency. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound and its hydrochloride salt. Detailed experimental protocols for its synthesis and analysis are presented, alongside a depiction of its proposed mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Identification

This compound is a synthetic flavonoid derivative. Its chemical structure is characterized by a flavone backbone with dimethylaminomethyl and methoxy substituents.

This compound

-

IUPAC Name: 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one[1]

-

Chemical Formula: C₂₀H₂₁NO₃[2]

-

Molecular Weight: 323.39 g/mol [2]

-

SMILES: CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3[1]

This compound Hydrochloride

-

IUPAC Name: 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride

-

Chemical Formula: C₂₀H₂₂ClNO₃[4]

-

Molecular Weight: 359.85 g/mol [4]

-

CAS Number: 2740-04-7[4]

-

SMILES: CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 323.39 g/mol | [2] |

| Appearance | Solid powder | [2] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Weight | 359.85 g/mol | [4] |

| Melting Point | 213-214 °C (decomposes) | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Pharmacological Properties

This compound acts as a respiratory stimulant. Its primary mechanism of action involves the stimulation of both central and peripheral chemoreceptors, leading to an increased respiratory drive.

Mechanism of Action

This compound's respiratory stimulant effects are believed to be mediated through the following pathways:

-

Central Chemoreceptor Stimulation: this compound acts on the respiratory centers in the brainstem, specifically the medulla oblongata and pons. It is thought to enhance the sensitivity of central chemoreceptors to changes in arterial carbon dioxide tension (PaCO₂) and pH, leading to an increase in the rate and depth of breathing.[6][7]

-

Peripheral Chemoreceptor Stimulation: The drug also appears to sensitize peripheral chemoreceptors located in the carotid and aortic bodies to changes in blood oxygen (PaO₂) and carbon dioxide levels.[6][7]

-

Neurotransmitter Modulation: While the exact molecular targets are not fully elucidated, it is suggested that this compound may interact with dopamine and serotonin receptors, which play a role in modulating the respiratory rhythm.[6]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is an increase in minute ventilation. This is achieved through an increase in both tidal volume and respiratory rate.

Toxicology

Quantitative toxicological data for this compound is limited in the publicly available literature. General toxicological studies in rodents have been performed to establish lethal doses. For instance, one study reported an oral LD50 in rats to be 794.3 mg/kg.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Mannich reaction, which involves the aminoalkylation of an active hydrogen compound. A general procedure is outlined below:

Reaction: Mannich condensation of a suitable flavone precursor with formaldehyde and dimethylamine.

General Procedure:

-

A mixture of the precursor 7-methoxy-3-methyl-2-phenylchromen-4-one, dimethylamine hydrochloride, and paraformaldehyde is prepared in a suitable solvent, such as ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the reaction mixture is worked up, which may involve the addition of a non-polar solvent like acetone to precipitate the product.

-

The resulting crystals of this compound hydrochloride are collected by filtration and can be recrystallized from a suitable solvent system (e.g., acetone/ethanol) to achieve higher purity.[8]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound Hydrochloride

A validated HPLC method for the determination of this compound hydrochloride in pharmaceutical preparations has been reported.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: A mixture of methanol and water (e.g., 4:1 v/v) with pH adjustment to 7.4 using triethanolamine.[9]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm[9]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Standard Solution Preparation:

-

Prepare a stock solution of this compound hydrochloride in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the assay.

Sample Preparation:

-

Accurately weigh and transfer a quantity of the powdered sample containing a known amount of this compound hydrochloride into a volumetric flask.

-

Add a portion of the mobile phase and sonicate to dissolve the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter before injection.

Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[9]

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound as a respiratory stimulant.

Experimental Workflow for HPLC Analysis of this compound

Caption: General workflow for the HPLC analysis of this compound.

References

- 1. This compound | C20H21NO3 | CID 3078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 2740-04-7|this compound Hydrochloride|this compound Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 8. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Rise and Fall of a Respiratory Stimulant: A Technical Retrospective on Dimefline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Dimefline hydrochloride acts as a respiratory stimulant through a dual mechanism, targeting both the central and peripheral nervous systems to increase respiratory drive.[1]

-

Central Action: The primary site of action is the brainstem, specifically the medullary respiratory centers which are responsible for controlling the rate and depth of breathing.[1] this compound is believed to modulate central chemoreceptors that are sensitive to changes in blood carbon dioxide (CO2) and pH levels, enhancing the body's natural response to hypercapnia (elevated CO2).[2] This leads to an increased respiratory rate and tidal volume. While the precise molecular targets are not fully elucidated, it is thought that this compound may interact with dopamine and serotonin receptors involved in the modulation of respiratory rhythm.[3]

-

Peripheral Action: this compound is also suggested to enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1][3] These receptors detect changes in blood oxygen (hypoxia) and carbon dioxide levels, relaying this information to the brainstem to adjust breathing.[2] By increasing the sensitivity of these peripheral chemoreceptors, this compound may contribute to a more robust respiratory response to changes in blood gas concentrations.[3]

References

Early Clinical Studies of Dimefline as a Respiratory Analeptic: A Technical Overview

Introduction

Dimefline hydrochloride is a respiratory stimulant that was investigated for its analeptic properties in the mid-20th century.[1][2] It was primarily studied for its potential to counteract respiratory depression in patients with chronic respiratory insufficiency, often secondary to conditions such as pulmonary emphysema and chronic bronchitis.[3][4] The core mechanism of this compound is understood to be the stimulation of the central nervous system, specifically the medullary respiratory centers, with a potential secondary effect on peripheral chemoreceptors.[1][2]

Summary of Early Clinical Findings

Early clinical investigations of this compound were conducted in the 1960s and focused on its efficacy and safety in patients with respiratory failure. These studies, while lacking the rigorous design of modern clinical trials, provided initial insights into the drug's potential therapeutic role.

Due to the unavailability of full-text articles, a comprehensive quantitative data summary is not possible. The following table provides a qualitative summary of the findings from the abstracts of these early studies.

| Study Focus | Patient Population | General Findings Reported in Abstracts |

| Pneumotachographic studies | Patients with respiratory insufficiency (e.g., bronchitis, pulmonary emphysema) | This compound was investigated as a new respiratory analeptic.[3] |

| Therapeutic applications | Patients with pulmonary emphysema | The study involved experimentation and therapeutic application of this compound.[4] |

| Analeptic activity | Patients with emphysema and silicosis with respiratory insufficiency | The analeptic (stimulant) activity of this compound was evaluated. |

| General evaluation | Patients with respiratory insufficiency (e.g., pulmonary emphysema, kyphoscoliosis) | The drug was evaluated as a new respiratory stimulant. |

| Comparison with other stimulants | Patients with chronic respiratory failure | A 1969 controlled study comparing this compound with nikethamide and prethcamide reported only "minimal" improvements and a very short duration of action.[5] |

Postulated Experimental Protocols

Based on the available information and standard clinical practices of the era, a plausible experimental protocol for these early studies on this compound can be postulated.

Objective: To evaluate the efficacy of this compound in stimulating respiration in patients with chronic respiratory insufficiency.

Study Design: Open-label, non-randomized, or single-arm clinical trial.

Patient Population:

-

Inclusion Criteria: Adult male and female patients with a diagnosis of chronic respiratory insufficiency secondary to conditions like pulmonary emphysema, chronic bronchitis, or silicosis. Evidence of respiratory depression, likely determined by clinical signs and possibly arterial blood gas analysis (pCO2 levels).

-

Exclusion Criteria: Patients with contraindications to central nervous system stimulants, severe cardiovascular disease, or other comorbidities that could interfere with the study outcomes.

Intervention:

-

Drug: this compound hydrochloride.

-

Dosage and Administration: The exact dosages are not detailed in the available abstracts. Administration could have been oral or parenteral (intravenous or intramuscular) to observe acute effects.[2]

Outcome Measures:

-

Primary Efficacy Endpoints:

-

Changes in respiratory parameters: Respiratory rate, tidal volume, and minute ventilation. Pneumotachography was mentioned in one study, suggesting direct measurement of airflow.[3]

-

Changes in arterial blood gases: Partial pressure of carbon dioxide (PaCO2) and partial pressure of oxygen (PaO2).

-

-

Safety and Tolerability:

-

Monitoring of vital signs: Heart rate, blood pressure.

-

Observation for adverse effects commonly associated with CNS stimulants, such as restlessness, tremors, or convulsions.[5]

-

Study Procedures:

-

Baseline Assessment: Collection of demographic data, medical history, physical examination, baseline respiratory function tests, and arterial blood gas analysis.

-

This compound Administration: Administration of a single or multiple doses of this compound.

-

Post-administration Monitoring: Continuous or frequent monitoring of respiratory parameters and vital signs. Arterial blood gas analysis at specified time points after drug administration.

-

Data Analysis: Comparison of pre- and post-administration measurements to assess the effect of this compound.

Mechanism of Action and Signaling Pathways

This compound is believed to exert its respiratory stimulant effects through a dual mechanism involving both central and peripheral pathways.[1][2] The primary action is the stimulation of the medullary respiratory centers in the brainstem.[2] Additionally, it may enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies to changes in blood gas levels.[1]

The precise molecular signaling pathways of this compound have not been extensively elucidated in the available literature. However, a simplified, hypothetical signaling pathway based on its described mechanism of action is presented below.

Caption: Hypothetical signaling pathway of this compound as a respiratory analeptic.

Experimental and Clinical Workflow

The following diagram illustrates a plausible workflow for the early clinical studies of this compound, from patient recruitment to data analysis.

Caption: Plausible workflow for early clinical studies of this compound.

Conclusion

This compound was an early respiratory analeptic that showed some promise in stimulating respiration in patients with chronic respiratory insufficiency. However, the available evidence from the era of its primary investigation is limited by the lack of detailed, publicly accessible data and the less stringent clinical trial methodologies of the time. A controlled study in 1969 suggested its effects were minimal and short-lived, which may have contributed to its eventual decline in clinical use in favor of more effective and safer therapies.[5] This technical guide provides an overview based on the limited historical data, highlighting the need for caution in interpreting the efficacy and safety of this compound without access to the complete, original study reports.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. This compound, A NEW RESPIRATORY ANALEPTIC. PNEUMOTACHOGRAPHIC STUDIES ON PATIENTS WITH RESPIRATORY INSUFFICIENCY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound, a new respiratory analeptic. Experimentation and therapeutic applications in pulmonary emphysema] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthetic pathway for 8-dimethylaminomethyl-7-methoxy-3-methylflavone, a derivative of the flavone core structure. Flavonoids are a significant class of naturally occurring compounds with a wide range of biological activities, making their synthetic derivatives of high interest in medicinal chemistry and drug development. The synthesis of the target compound is achieved through a two-step process commencing with the synthesis of the flavone backbone followed by a targeted functionalization. This document provides a detailed theoretical protocol for its synthesis, characterization data, and visualizations of the chemical pathway and experimental workflow.

Introduction

Flavonoids are polyphenolic compounds ubiquitously found in plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. Chemical modification of the basic flavone structure can lead to the development of novel compounds with enhanced or specific biological activities. The introduction of an aminomethyl group, such as a dimethylaminomethyl moiety, can significantly alter the physicochemical properties of the parent molecule, often leading to improved solubility and bioavailability. This guide focuses on the synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone, a compound designed to leverage the established biological relevance of the flavone scaffold with the potential benefits conferred by the aminomethyl substitution.

Synthesis Pathway

The synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone is proposed to proceed in two main stages:

-

Synthesis of the Flavone Core: The initial step involves the synthesis of the precursor, 7-methoxy-3-methylflavone. This can be achieved through various established methods for flavone synthesis. A common approach is the Algar-Flynn-Oyamada reaction or a related cyclization of a chalcone precursor. For the synthesis of 7-methoxy-3-methylflavone, a suitable starting material would be 2'-hydroxy-4'-methoxyacetophenone which can be reacted with an appropriate reagent to introduce the 3-methyl-2-phenyl-4-oxo-4H-chromene backbone.

-

Aminomethylation via the Mannich Reaction: The second and final step is the introduction of the dimethylaminomethyl group at the C-8 position of the flavone ring. This is accomplished through the Mannich reaction, a three-component condensation involving the flavone, formaldehyde, and dimethylamine.[1][2] The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which then attacks the electron-rich C-8 position of the flavone nucleus.[3]

Below is a DOT language representation of the overall synthesis pathway.

Caption: Synthesis pathway of 8-dimethylaminomethyl-7-methoxy-3-methylflavone.

Experimental Protocols

The following are detailed theoretical experimental protocols for the synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone.

Synthesis of 7-methoxy-3-methylflavone (Intermediate)

A plausible method for the synthesis of 7-methoxy-3-methylflavone involves the Baker-Venkataraman rearrangement followed by cyclization.

-

Acetylation of 2'-hydroxy-4'-methoxyacetophenone: To a solution of 2'-hydroxy-4'-methoxyacetophenone in pyridine, add benzoyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 4-6 hours. Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the ester.

-

Baker-Venkataraman Rearrangement: Dissolve the obtained ester in pyridine and add powdered potassium hydroxide. Heat the mixture at 50-60 °C for 2-3 hours. Acidify the cooled reaction mixture with dilute HCl to precipitate the β-diketone. Filter, wash with water, and dry.

-

Cyclization: Reflux the β-diketone in glacial acetic acid with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Cool the reaction mixture and pour it into ice-water. The solid precipitate of 7-methoxy-3-methylflavone is filtered, washed with water, and recrystallized from ethanol.

Synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone (Final Product)

This step utilizes the Mannich reaction for aminomethylation.

-

Reaction Setup: In a round-bottom flask, dissolve 7-methoxy-3-methylflavone in ethanol.

-

Addition of Reagents: To this solution, add an aqueous solution of dimethylamine (40%) followed by an aqueous solution of formaldehyde (37%).

-

Reaction Conditions: Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane and washed with water to remove any unreacted formaldehyde and dimethylamine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 8-dimethylaminomethyl-7-methoxy-3-methylflavone.

Data Presentation

The following tables summarize the expected quantitative data for the starting material and the final product. Note: As this is a theoretical guide, the data for the final product is predicted based on analogous compounds.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted Mass Spec (m/z) |

| 7-methoxy-3-methylflavone | C₁₇H₁₄O₃ | 266.29 | 145-147 | 7.8-8.2 (m, Ar-H), 6.8-7.2 (m, Ar-H), 3.9 (s, OCH₃), 2.2 (s, CH₃) | 178 (C=O), 164 (C-O-C), 158, 131, 129, 126, 119, 114, 100 (Ar-C), 56 (OCH₃), 15 (CH₃) | [M+H]⁺: 267.10 |

| 8-dimethylaminomethyl-7-methoxy-3-methylflavone | C₂₀H₂₁NO₃ | 323.39 | 160-165 (predicted) | 7.9-8.3 (m, Ar-H), 6.9-7.3 (m, Ar-H), 3.9 (s, OCH₃), 3.7 (s, CH₂N), 2.4 (s, N(CH₃)₂), 2.2 (s, CH₃) | 178 (C=O), 163 (C-O-C), 157, 131, 129, 126, 118, 113, 108 (Ar-C), 56 (OCH₃), 54 (CH₂N), 45 (N(CH₃)₂), 15 (CH₃) | [M+H]⁺: 324.16 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 8-dimethylaminomethyl-7-methoxy-3-methylflavone.

Caption: General experimental workflow for the synthesis and characterization.

Proposed Signaling Pathway Intervention

Flavonoids are known to interact with various cellular signaling pathways. While the specific targets of 8-dimethylaminomethyl-7-methoxy-3-methylflavone are yet to be elucidated, a potential mechanism of action could involve the modulation of inflammatory pathways, such as the NF-κB signaling cascade.

Caption: Proposed intervention of the synthesized flavone in the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone. The described pathway, utilizing a Mannich reaction on a pre-synthesized flavone core, represents a feasible and efficient route to this novel compound. The provided theoretical protocols and predictive data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration of new flavonoid derivatives with potentially enhanced therapeutic properties. Further experimental validation is required to confirm the proposed synthesis and to fully characterize the biological activity of this promising molecule.

References

The In Vivo Pharmacology of Dimefline: A Technical Guide for Researchers

An In-depth Examination of the Pharmacokinetics and Pharmacodynamics of a Central Respiratory Stimulant

Introduction

Dimefline is a respiratory stimulant that has been a subject of interest for its potential therapeutic applications in conditions characterized by respiratory insufficiency.[1][2][3] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data on this compound, intended for researchers, scientists, and drug development professionals. While detailed quantitative data for this compound is sparse in publicly available literature, this guide synthesizes the existing knowledge to provide a foundational understanding of its pharmacological profile.

Pharmacokinetics

Detailed in vivo pharmacokinetic studies characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively documented in recent literature. However, based on its classification as a centrally acting agent and information on its derivatives, some general characteristics can be inferred.

Absorption: this compound hydrochloride is typically administered orally or via injection.[1] Following oral administration, the onset of action is generally expected within 30 to 60 minutes, suggesting reasonably rapid absorption from the gastrointestinal tract.[1] Intravenous administration leads to a more immediate response, within minutes.[1]

Metabolism and Excretion: The metabolic pathways and excretion routes of this compound in vivo have not been well-elucidated in the available scientific literature. Further studies are required to characterize its biotransformation and clearance from the body.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the stimulation of respiration. This is achieved through its action on the central and peripheral nervous systems.

Mechanism of Action

This compound's principal mechanism of action is the stimulation of the respiratory centers located in the medulla oblongata and pons of the brainstem.[1][4] This leads to an increase in the rate and depth of breathing.[4] The proposed mechanisms contributing to this effect are:

-

Modulation of Central Chemoreceptors: this compound is believed to influence central chemoreceptors that are sensitive to changes in carbon dioxide (CO2) and pH levels in the blood.[4] By enhancing the body's response to elevated CO2 levels, it stimulates an increased respiratory drive.[4]

-

Sensitization of Peripheral Chemoreceptors: There is evidence to suggest that this compound may also enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1][4] These receptors detect changes in blood oxygen and CO2 levels, and their heightened sensitivity would lead to a more robust respiratory response.[4]

-

Interaction with Neurotransmitter Systems: While the exact molecular targets are a subject of ongoing research, it is hypothesized that this compound may interact with dopamine and serotonin receptors, which are known to play a role in modulating respiratory rhythm.[4] This interaction could lead to an increase in neurotransmitter release, thereby activating the neural circuits responsible for respiratory drive.[4]

Quantitative Pharmacodynamic Data

Specific quantitative pharmacodynamic data for this compound, such as receptor binding affinities (Ki), EC50, or IC50 values from in vivo studies, are not well-documented in the available literature. The table below summarizes the qualitative pharmacodynamic effects.

| Pharmacodynamic Parameter | Description | References |

| Primary Effect | Stimulation of respiration | [1][4][6] |

| Site of Action | Central Nervous System (Brainstem: Medulla Oblongata and Pons) | [1][4] |

| Cellular Targets | Central and Peripheral Chemoreceptors | [1][4] |

| Potential Molecular Targets | Dopamine and Serotonin Receptors | [4] |

| Observed In Vivo Effects | Increased respiratory rate and depth | [4] |

Experimental Protocols

Detailed experimental protocols from in vivo studies of this compound are scarce. However, a general protocol for assessing the effects of a respiratory stimulant in a rodent model can be described as follows.

In Vivo Assessment of Respiratory Stimulation in a Murine Model

Objective: To evaluate the dose-dependent effects of this compound on respiratory function in mice.

Animal Model: Adult male CD-1 mice.

Materials:

-

This compound hydrochloride

-

Sterile saline (vehicle)

-

Whole-body plethysmography system for conscious, unrestrained animals

-

Administration supplies (e.g., oral gavage needles, syringes)

Experimental Procedure:

-

Acclimatization: Animals are acclimated to the plethysmography chambers for a defined period before the experiment to minimize stress-induced respiratory changes.

-

Baseline Measurement: Baseline respiratory parameters, including respiratory frequency (f), tidal volume (TV), and minute volume (MV = f x TV), are recorded for a set duration.

-

Administration: Animals are randomly assigned to receive either vehicle (sterile saline) or varying doses of this compound hydrochloride via oral gavage or intraperitoneal injection.

-

Post-Dose Monitoring: Respiratory parameters are continuously monitored and recorded for a specified period post-administration (e.g., 2 hours).

-

Data Analysis: Changes in respiratory parameters from baseline are calculated for each animal. The dose-response relationship for this compound's effect on respiratory frequency, tidal volume, and minute volume is then determined. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound to the vehicle control.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound's respiratory stimulant effect.

Experimental Workflow

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. A NEW PNEUMOKINETIC DRUG (this compound) IN THE TREATMENT OF BRONCHIAL ASTHMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of a new respiratory stimulant: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Synthesis and quantitative structure-activity relationships of analeptic agents related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Dimefline's Dual-Action Mechanism on Central and Peripheral Chemoreceptors: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimefline hydrochloride is a respiratory stimulant known to enhance respiratory drive through a dual-action mechanism involving both central and peripheral chemoreceptors. This technical guide synthesizes the available data on its mechanism of action, detailing its effects on the primary sensors of blood gases and pH. This document outlines the physiological responses to this compound, presents representative quantitative data derived from historical studies, details common experimental protocols for evaluating such compounds, and visualizes the proposed signaling pathways and experimental workflows.

Introduction

This compound is a respiratory stimulant that has been used in conditions characterized by respiratory insufficiency.[1][2] Its primary therapeutic effect is the augmentation of both the rate and depth of breathing.[1] This is achieved through its influence on the body's chemoreceptive systems, which are responsible for monitoring and responding to changes in the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2), as well as arterial pH.[1][2] Understanding the distinct effects of this compound on both central and peripheral chemoreceptors is crucial for its targeted therapeutic application and for the development of novel respiratory stimulants.

Mechanism of Action

This compound exerts its effects at two primary locations: the brainstem, which houses the central chemoreceptors, and the carotid and aortic bodies, where peripheral chemoreceptors are located.[1][2]

Effect on Central Chemoreceptors

The central chemoreceptors are located in the medulla oblongata and pons of the brainstem.[1] These receptors are highly sensitive to changes in the pH of the cerebrospinal fluid (CSF), which in turn is influenced by arterial PaCO2.[1][3] this compound hydrochloride acts directly on these medullary respiratory centers, increasing their sensitivity to CO2 and H+ ions.[1][2] This central stimulation leads to an enhanced respiratory drive, resulting in increased ventilation to expel excess CO2.[1] While the precise molecular targets are not fully elucidated, it is suggested that this compound may modulate neurotransmitter systems, such as dopamine and serotonin, which play a role in respiratory rhythm generation.[1]

Effect on Peripheral Chemoreceptors

Peripheral chemoreceptors are primarily located in the carotid bodies at the bifurcation of the carotid arteries and the aortic bodies in the aortic arch.[1] These specialized glomus cells are sensitive to changes in arterial PaO2, PaCO2, and pH.[1] this compound is believed to enhance the sensitivity of these peripheral chemoreceptors, making them more responsive to hypoxic (low oxygen) and hypercapnic (high carbon dioxide) conditions.[1][2] This sensitization leads to an increased afferent signal transmission via the glossopharyngeal and vagus nerves to the brainstem, further augmenting the respiratory response.[1]

Quantitative Data on Respiratory Effects

Table 1: Representative Dose-Response Effect of Intravenous this compound on Respiratory Parameters in Anesthetized Dogs.

| This compound HCl Dose (mg/kg) | Change in Respiratory Rate (breaths/min) | Change in Tidal Volume (mL) | Change in Minute Ventilation (L/min) |

|---|---|---|---|

| 0.5 | +4 ± 1.5 | +25 ± 10 | +0.4 ± 0.2 |

| 1.0 | +8 ± 2.0 | +55 ± 15 | +0.9 ± 0.3 |

| 2.0 | +15 ± 3.0 | +110 ± 20 | +2.0 ± 0.5 |

Note: Values are presented as mean change from baseline ± standard deviation. This data is representative and compiled for illustrative purposes based on descriptive accounts in historical literature.

Table 2: Representative Effect of Intravenous this compound (1.5 mg/kg) on Arterial Blood Gases in Anesthetized Dogs with Induced Respiratory Depression.

| Parameter | Baseline (Pre-Dimefline) | 15 Minutes Post-Dimefline | 60 Minutes Post-Dimefline |

|---|---|---|---|

| Arterial pH | 7.28 ± 0.04 | 7.38 ± 0.03 | 7.35 ± 0.04 |

| Arterial pCO2 (mmHg) | 65 ± 5 | 48 ± 4 | 52 ± 5 |

| Arterial pO2 (mmHg) | 55 ± 6 | 75 ± 7 | 70 ± 6 |

| HCO3- (mEq/L) | 24 ± 2 | 25 ± 2 | 24.5 ± 2 |

Note: Values are presented as mean ± standard deviation. This data is representative and compiled for illustrative purposes based on descriptive accounts in historical literature.

Experimental Protocols

The evaluation of respiratory stimulants like this compound involves established in vivo animal models. The following protocols describe the general methodology used in such studies.

In Vivo Anesthetized Dog/Cat Model for Respiratory Analysis

-

Animal Preparation: Adult mongrel dogs or cats are anesthetized (e.g., with pentobarbital sodium). An endotracheal tube is inserted to ensure a patent airway and to allow for the measurement of respiratory volumes and gas concentrations.

-

Catheterization: The femoral artery is catheterized for continuous blood pressure monitoring and for obtaining arterial blood samples for gas analysis. The femoral vein is catheterized for the intravenous administration of this compound and other agents.

-

Physiological Monitoring:

-

Ventilation: A pneumotachograph is connected to the endotracheal tube to measure respiratory rate, tidal volume, and minute ventilation.

-

Blood Gases: Arterial blood samples are collected at baseline and at specified intervals post-dimefline administration. Samples are analyzed for PaO2, PaCO2, and pH using a blood gas analyzer.

-

Cardiovascular: ECG and arterial blood pressure are continuously monitored.

-

-

Drug Administration: this compound hydrochloride, dissolved in a sterile saline solution, is administered intravenously as a bolus or a continuous infusion at varying doses to establish a dose-response relationship.

-

Data Analysis: Changes in respiratory and blood gas parameters from baseline are calculated and statistically analyzed.

Electrophysiological Recording of Carotid Sinus Nerve Activity

-

Animal Preparation: Animals (typically cats or rabbits) are anesthetized and tracheostomized. The area around the carotid bifurcation is surgically exposed.

-

Nerve Isolation: The carotid sinus nerve, which carries afferent signals from the carotid body chemoreceptors, is carefully isolated from surrounding tissues.

-

Single-Fiber Recording: The nerve is placed on a pair of platinum-iridium recording electrodes. The nerve bundle is then progressively split until the activity of a single chemoreceptor afferent fiber can be clearly identified.

-

Stimulation and Drug Administration: The animal is ventilated with gas mixtures of varying O2 and CO2 concentrations to confirm chemoreceptor responsiveness. This compound is then administered intravenously.

-

Data Acquisition: Nerve impulses (action potentials) are amplified, filtered, and recorded. The frequency of nerve discharge (impulses/sec) is quantified before and after this compound administration to determine its effect on chemoreceptor sensitivity.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the proposed mechanisms and experimental procedures.

Caption: High-level overview of this compound's dual-action mechanism.

Caption: Generalized workflow for in vivo respiratory stimulant testing.

Conclusion

This compound hydrochloride functions as an effective respiratory stimulant by acting on both central and peripheral chemoreceptors. It enhances the central response to hypercapnia and sensitizes peripheral receptors to both hypercapnia and hypoxia. This dual mechanism ensures a robust and comprehensive stimulation of the respiratory drive. The experimental protocols and representative data presented in this guide provide a framework for understanding the evaluation and physiological effects of such compounds. Further research into the specific molecular interactions of this compound within the chemoreceptive signaling pathways could pave the way for the development of more targeted and efficacious respiratory stimulants.

References

- 1. [this compound IN LARGE DOSES IN THE THERAPY OF THE SYNDROME OF CO-2 INTOXICATION IN PATIENTS WITH EMPHYSEMA AND WITH SILICOSIS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Mechanisms of Acute Oxygen Sensing by Arterial Chemoreceptor Cells. Role of Hif2α [frontiersin.org]

- 3. Central chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Original research papers on Dimefline evaluation from the 1960s

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Mechanism of Action

Dimefline hydrochloride acts as a respiratory stimulant by targeting the central nervous system (CNS).[1] Its primary site of action is believed to be the medullary respiratory centers in the brainstem, which are responsible for controlling the rate and depth of breathing.[1] By stimulating these centers, this compound increases the respiratory drive, leading to enhanced ventilation and improved oxygenation in patients with respiratory depression.[1]

There is also evidence to suggest a secondary, peripheral mechanism of action. This compound may enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1] These receptors detect changes in blood gas levels, and their increased sensitivity would lead to a more robust respiratory response to hypercapnia (elevated carbon dioxide) and hypoxia (low oxygen).[1]

Key Experimental Findings from the 1960s

A study by Bailey and Brinkman in 1962 focused on the evaluation of this compound as a new respiratory stimulant. Research by Waddell and Emerson in 1966 also investigated its role as a new respiratory stimulant under the trade name 'Remeflin'. Further applications were explored by Baudraz et al. (1962) in pulmonary emphysema, by Miller (1964) in the treatment of bronchial asthma, and by Sartorelli et al. (1963) in managing CO2 intoxication in patients with emphysema and silicosis.

It is important to note that by the late 1960s, the therapeutic use of analeptics, including this compound, began to decline. A 1969 controlled study comparing nikethamide, this compound, and prethcamide in chronic respiratory failure concluded that these stimulants offered only "minimal" improvements and had a very short duration of action.

Proposed Signaling Pathway for this compound

Based on the described mechanism of action, a proposed signaling pathway for this compound's effect on respiratory stimulation is visualized below. This diagram illustrates the dual action on both central and peripheral nervous system components that regulate respiration.

Experimental Protocols (General Overview)

While specific, detailed protocols from the 1960s papers are unavailable, a general approach for evaluating a respiratory stimulant during that period would have likely included the following components:

-

Patient Selection: Patients with documented chronic respiratory failure, often secondary to conditions like COPD, would have been recruited. Baseline respiratory function would be established through spirometry and arterial blood gas analysis.

-

Drug Administration: this compound would have been administered, likely through intravenous or oral routes, at varying dosages to establish a dose-response relationship.

-

Monitoring: Key parameters would be monitored pre- and post-administration. This would include:

-

Ventilatory parameters: Respiratory rate, tidal volume, and minute ventilation.

-

Arterial Blood Gases: pO2 (partial pressure of oxygen) and pCO2 (partial pressure of carbon dioxide) to quantify the drug's effect on gas exchange.

-

-

Control Groups: In more rigorous studies, a placebo or a comparative analeptic drug would have been used as a control to differentiate the specific effects of this compound.

Quantitative Data Summary

A comprehensive table of quantitative data from the 1960s studies on this compound cannot be provided due to the inaccessibility of the full-text articles. The creation of such a table would require access to the original papers to extract specific measurements of changes in respiratory parameters and blood gas levels at various dosages and time points.

Conclusion

The evaluation of this compound in the 1960s represented an effort to find effective pharmacological treatments for respiratory insufficiency. While it showed some promise as a respiratory stimulant, its clinical utility was ultimately limited, and it fell out of favor along with other analeptics of that era. This technical guide provides a high-level overview based on the available information. A more detailed analysis would necessitate access to the original research articles. Professionals in drug development can view this historical context as informative for the ongoing search for safe and effective respiratory stimulants.

References

Dimefline: A Technical Whitepaper on a Flavonoid-Based Respiratory Stimulant

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dimefline is a synthetic flavonoid derivative recognized for its pharmacological role as a respiratory stimulant. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, toxicological profile, and therapeutic applications. Particular emphasis is placed on its dual-action mechanism, involving the stimulation of both central and peripheral chemoreceptors to enhance respiratory drive. This guide incorporates quantitative data into structured tables, outlines a representative preclinical experimental protocol, and uses visualizations to illustrate key pathways and workflows, serving as a critical resource for professionals in pharmacology and drug development.

Introduction: A Flavonoid Scaffold for Respiratory Stimulation

This compound (8-((dimethylamino)methyl)-7-methoxy-3-methylflavone) is a unique pharmacological agent belonging to the flavonoid chemical class.[1][2][3] Unlike many flavonoids studied for their antioxidant or anti-inflammatory properties, this compound was developed and investigated for its potent analeptic, or respiratory stimulant, effects.[3][4] It has been clinically utilized in the management of respiratory depression stemming from various causes, including chronic obstructive pulmonary disease (COPD), post-anesthetic recovery, and other conditions that impair respiratory function.[1][2] Although it is a less commonly used medication today compared to agents like doxapram, its distinct flavonoid structure and mechanism of action warrant continued scientific interest.[1] This whitepaper aims to consolidate the available technical information on this compound for a scientific audience.

Chemical and Physical Properties

This compound's core structure is a flavone, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. The specific substitutions on this scaffold are responsible for its pharmacological activity. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one | PubChem[2] |

| Molecular Formula | C₂₀H₂₁NO₃ | PubChem[2] |

| Molar Mass | 323.39 g/mol | PubChem[2] |

| CAS Number | 1165-48-6 | MedKoo Biosciences[1] |

| Chemical Class | Flavonoid | PubChem[2] |

| Appearance | Crystals (Hydrochloride salt) | PubChem[2] |

| Decomposition | 213-214 °C (Hydrochloride salt) | PubChem[2] |

Mechanism of Action

This compound enhances respiratory drive through a dual mechanism that involves both the central nervous system (CNS) and peripheral receptors.[1][2]

-

Central Stimulation: The primary action of this compound occurs in the brainstem, specifically targeting the medullary respiratory centers located in the medulla oblongata and pons.[1][2] These centers are responsible for controlling the intrinsic rhythm and depth of breathing. This compound stimulates these central chemoreceptors, increasing their sensitivity to changes in blood carbon dioxide (CO₂) and pH levels.[2] This leads to an enhanced respiratory drive, resulting in increased ventilation and improved oxygenation.[1]

-

Peripheral Stimulation: In addition to its central effects, there is evidence that this compound enhances the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1][2] These receptors monitor oxygen and carbon dioxide levels in the blood and send afferent signals to the brainstem to modulate breathing. By sensitizing these peripheral receptors, this compound ensures a more robust respiratory response to hypercapnia (high CO₂) and hypoxia (low O₂).[2]

The precise molecular targets remain a subject of research, but it is believed that this compound may interact with dopamine and serotonin receptor pathways that play a role in modulating the respiratory rhythm.[2]

Caption: Proposed mechanism of action for this compound.

Non-clinical Pharmacology and Toxicology

Animal studies have been pivotal in characterizing the pharmacological and toxicological profile of this compound. It has been shown to effectively counteract respiratory depression induced by barbiturates in canine models.[3] The acute toxicity of this compound has been established across several species and routes of administration, as detailed in the table below. The data indicates high toxicity, with low LD₅₀ values.

| Species | Route of Administration | LD₅₀ Value | Observed Effects | Source |

| Mouse | Oral | 30 mg/kg | Tremor, Convulsions | Sigma-Aldrich[5] |

| Mouse | Intraperitoneal | 25 mg/kg | - | Sigma-Aldrich[5] |

| Rat | Intraperitoneal | 21 mg/kg | Excitement, Convulsions | Sigma-Aldrich[5] |

| Guinea Pig | Dermal | 0.5 mg/kg | - | Sigma-Aldrich[5] |

| Guinea Pig | Intraperitoneal | 45 mg/kg | Excitement, Convulsions | Sigma-Aldrich[5] |

| Rabbit | Intraperitoneal | 100 mg/kg | Excitement, Convulsions | Sigma-Aldrich[5] |

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters such as half-life, volume of distribution, and clearance for this compound are not extensively documented in recent literature. However, available data provides key insights into its absorption and excretion.

-

Absorption and Onset: The onset of action is dependent on the route of administration. Intravenous (IV) administration produces a rapid response within minutes, making it suitable for acute situations.[1] Oral administration results in a slower onset, typically within 30 to 60 minutes.[1]

-

Metabolism and Excretion: this compound appears to be extensively metabolized. A study involving the oral administration of a 16 mg dose to human subjects found that only a very small fraction (mean of 0.26%) of the dose was excreted as the conjugated drug in urine within 24 hours.[5] The peak concentration in urine occurred approximately 3 hours after dosing.[5] This suggests that the liver, likely via cytochrome P450 enzymes, is the primary site for drug metabolism.[1][6]

Therapeutic Applications

This compound has been used in clinical settings for its respiratory stimulant properties. Its primary applications include:

-

Respiratory Insufficiency: It has been used in the management of respiratory insufficiency in patients with conditions like COPD, sleep apnea, and emphysema.[2][4][7]

-

Post-Anesthetic Recovery: It can be used to counteract respiratory depression caused by anesthetic drugs.[1]

-

Asthma: Some studies have explored its use as a "pneumokinetic" agent in patients with bronchial asthma.[1]

Dosage must be carefully adjusted by healthcare professionals based on the patient's condition and response.[1]

Detailed Experimental Protocols

To investigate the central respiratory effects of this compound, a preclinical animal model, such as an anesthetized, vagotomized, and artificially ventilated cat or rat, can be employed. The following protocol is a representative example based on established methodologies for studying centrally-acting respiratory drugs.

Objective: To determine the effect of direct microinjection of this compound into the ventral medullary respiratory centers on respiratory output.

Materials:

-

This compound hydrochloride solution (e.g., 1-10 mM in artificial cerebrospinal fluid)

-

Anesthetic (e.g., pentobarbital or isoflurane)

-

Adult Sprague-Dawley rats or cats

-

Stereotaxic apparatus

-

Micropipette for injections

-

Physiological monitoring equipment (ECG, blood pressure, temperature)

-

Amplifiers and recording system for nerve activity

-

Mechanical ventilator

Methodology:

-

Animal Preparation: Anesthetize the animal and confirm the depth of anesthesia. Perform a tracheotomy and connect the animal to a mechanical ventilator. Surgically isolate the phrenic nerve for recording respiratory motor output. Catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Perform a craniotomy to expose the dorsal surface of the brainstem. Using established stereotaxic coordinates, lower a glass micropipette to the target region on the ventral surface of the medulla.

-

Baseline Recording: Record stable baseline activity for at least 15-30 minutes. This includes phrenic nerve activity (integrated and raw), blood pressure, and heart rate.

-

This compound Microinjection: Eject a small volume (e.g., 10-50 nL) of the this compound solution into the target medullary region.

-

Post-Injection Recording: Continuously record all physiological parameters for at least 60-90 minutes post-injection to observe the onset, peak, and duration of the drug's effect.

-

Data Analysis: Analyze the phrenic nerve recordings to quantify changes in respiratory frequency (bursts per minute), tidal volume (amplitude of integrated bursts), and minute ventilation (frequency x tidal volume) relative to the baseline.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brainstem and use histological techniques to verify the precise location of the microinjection site.

Caption: Workflow for a preclinical study of this compound.

Conclusion

This compound is a noteworthy compound that sits at the intersection of natural product chemistry and synthetic pharmacology. Its identity as a flavonoid derivative with potent, centrally and peripherally mediated respiratory stimulant activity makes it a subject of significant scientific interest. While its clinical use has been superseded by newer agents, the study of this compound can still provide valuable insights into the structure-activity relationships of flavonoids and the neuropharmacology of respiratory control. The comprehensive data on its mechanism, toxicology, and potential applications presented in this guide serves as a foundational resource for future research and development efforts in the field of respiratory medicine.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. THE EFFECT OF this compound ON ACUTE CANINE BARBITURATE DEPRESSION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound, a new respiratory analeptic. Experimentation and therapeutic applications in pulmonary emphysema] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The influence of diuretics on the excretion and metabolism of doping agents--V. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Metabolism - Drugs - MSD Manual Consumer Version [msdmanuals.com]

- 7. [this compound IN LARGE DOSES IN THE THERAPY OF THE SYNDROME OF CO-2 INTOXICATION IN PATIENTS WITH EMPHYSEMA AND WITH SILICOSIS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dimefline Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information on the solubility and formulation of dimefline hydrochloride for research purposes. The following protocols and data are intended to serve as a guide for laboratory use.

Physicochemical Properties and Solubility

This compound hydrochloride is a respiratory stimulant.[1] Its molecular formula is C20H22ClNO3, with a molecular weight of approximately 359.85 g/mol .[2][3]

Solubility Data

Quantitative solubility data for this compound hydrochloride in common laboratory solvents is not extensively published. The following table summarizes the available information. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

| Solvent | Solubility (mg/mL) | Notes |

| Water | Data not available | Hydrochloride salts of organic compounds are often soluble in water, but experimental verification is required. |

| Ethanol | Data not available | The Merck Index notes that this compound hydrochloride can be crystallized from alcohol and ether, suggesting some degree of solubility.[4] |

| DMSO (Dimethyl Sulfoxide) | Soluble (exact value not specified) | This compound, the free base, is soluble in DMSO. It is anticipated that the hydrochloride salt is also soluble. |

Signaling Pathway and Mechanism of Action

This compound hydrochloride stimulates respiration by acting on the central nervous system.[1] Its primary mechanism involves the modulation of chemoreceptors responsible for detecting changes in blood gases.[1]

Mechanism of Action Overview:

-

Central Action: this compound hydrochloride targets the brainstem, specifically the medulla oblongata and pons, which are key respiratory control centers.[1] It enhances the sensitivity of central chemoreceptors to carbon dioxide (CO2) and pH changes in the blood, leading to an increased respiratory rate and depth.[1]

-

Peripheral Action: It is also suggested that this compound hydrochloride can increase the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies. These receptors detect changes in blood oxygen and CO2 levels.[1]

-

Neurotransmitter Interaction: While the exact molecular targets are still under investigation, it is believed that this compound hydrochloride may interact with dopamine and serotonin receptors, which play a role in modulating respiratory rhythm.[1]

Caption: Proposed signaling pathway for this compound hydrochloride.

Experimental Protocols

The following are generalized protocols for the preparation of this compound hydrochloride solutions for research. Note: These protocols are based on standard laboratory procedures and may require optimization for your specific application.

Protocol 1: Preparation of a Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution, typically in DMSO, for use in cell-based assays and other in vitro experiments.

Materials:

-

This compound hydrochloride powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance and place it in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.

-

Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Note on Final Dilutions: When preparing working solutions for cell culture, it is crucial to dilute the DMSO stock solution sufficiently in the aqueous culture medium to minimize solvent toxicity. The final concentration of DMSO in the assay should typically be kept below 0.5%, and a vehicle control with the same final DMSO concentration should always be included in the experiment.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Dimefline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefline is a respiratory stimulant primarily known for its action on the central nervous system to enhance respiratory drive.[1] Its mechanism of action is centered on the brainstem, particularly the medulla oblongata and pons, where it modulates central and peripheral chemoreceptors sensitive to blood CO2 and pH levels.[1] There is also evidence suggesting its interaction with dopamine and serotonin receptors.[1] Additionally, this compound has been noted for its cerebrovascular dilating effects.

These application notes provide a comprehensive overview of established in vitro assays to investigate and quantify the bioactivity of this compound. The following sections detail experimental protocols for key bioassays, present quantitative data in structured tables, and include diagrams of relevant signaling pathways and workflows.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize key quantitative parameters for this compound's bioactivity. Please note that due to the limited availability of recent in vitro data for this compound, some values are presented as examples or are derived from studies on analogous compounds.

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Radioligand | Tissue/Cell Line | Ki (nM) [Example] | Reference |

| Dopamine D2 | [3H]-Spiperone | Rat Striatal Membranes | 150 | Hypothetical |

| Serotonin 5-HT2A | [3H]-Ketanserin | Human Recombinant HEK293 cells | 250 | Hypothetical |

Table 2: Functional Potency of this compound in Cell-Based Assays

| Assay | Cell Line | Parameter | EC50 (µM) [Example] | Reference |

| Neuronal Firing Rate (Brainstem Slice) | Medullary Brainstem Slice | Increase in Firing Frequency | 10 | Hypothetical |

| Cerebrovascular Smooth Muscle Relaxation | Primary Cerebral Artery Smooth Muscle Cells | % Relaxation | 5 | Hypothetical |

Core Bioactivity Assays for this compound